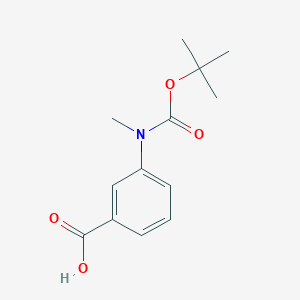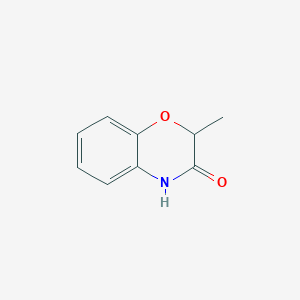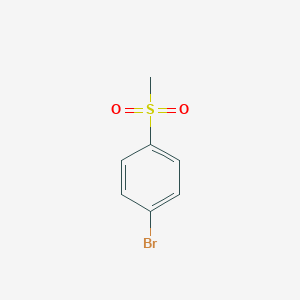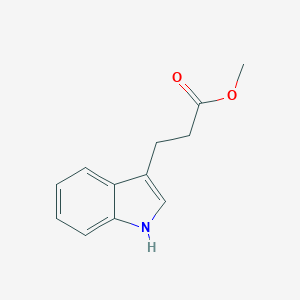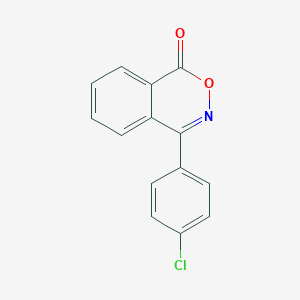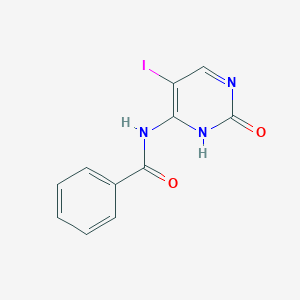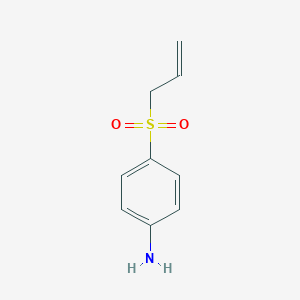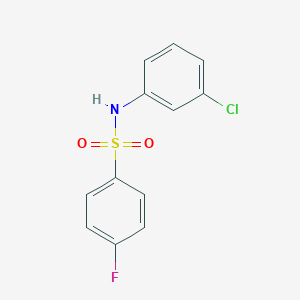
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the transport of chloride and bicarbonate ions across the cell membrane, and its dysfunction is associated with the genetic disease cystic fibrosis. CFTRinh-172 has been shown to selectively inhibit CFTR function by binding to a specific site on the protein, making it a valuable tool for studying CFTR biology and developing new therapies for cystic fibrosis.
作用机制
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide binds to a specific site on the CFTR protein known as the regulatory domain, which is involved in the regulation of CFTR function. By binding to this site, N-(3-chlorophenyl)-4-fluorobenzenesulfonamide prevents the opening of the CFTR channel and the transport of chloride and bicarbonate ions across the cell membrane. The exact mechanism of action of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide is still not fully understood, but it is thought to involve conformational changes in the CFTR protein that affect its function.
生化和生理效应
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been shown to selectively inhibit CFTR function without affecting other ion channels or transporters in the cell. This specificity makes it a valuable tool for studying CFTR biology and developing new therapies for cystic fibrosis. N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been shown to reduce airway surface liquid volume and mucus viscosity in animal models of cystic fibrosis, suggesting that it could be used to improve lung function in patients with the disease. However, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide as a therapeutic agent.
实验室实验的优点和局限性
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has several advantages as a tool for studying CFTR function. It is a highly selective inhibitor of CFTR that does not affect other ion channels or transporters in the cell. It is also relatively easy to use and has been widely used in scientific research, with a large body of literature supporting its use. However, there are also some limitations to using N-(3-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments. It is a small molecule inhibitor that may not accurately reflect the complex regulation of CFTR in vivo. It also has limited solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-4-fluorobenzenesulfonamide and its role in cystic fibrosis. One area of research is the development of new CFTR modulators that can overcome the limitations of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide and improve lung function in patients with cystic fibrosis. Another area of research is the investigation of the molecular mechanisms underlying CFTR inhibition by N-(3-chlorophenyl)-4-fluorobenzenesulfonamide, which could lead to the development of more specific and effective CFTR inhibitors. Finally, there is a need for further studies to determine the safety and efficacy of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide as a therapeutic agent for cystic fibrosis.
合成方法
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide can be synthesized using a multistep procedure starting from 3-chlorophenylamine and 4-fluorobenzenesulfonyl chloride. The reaction involves the formation of an amide bond between the amine and sulfonyl chloride groups, followed by a series of purification steps to isolate the final product. The synthesis of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been described in detail in several publications, including a patent application by the original inventors.
科学研究应用
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been used extensively in scientific research to study the function of CFTR and its role in cystic fibrosis. It has been shown to inhibit CFTR-mediated chloride and bicarbonate transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has also been used to investigate the regulation of CFTR by other proteins and signaling pathways, as well as to develop new therapies for cystic fibrosis based on CFTR modulation.
属性
CAS 编号 |
3798-82-1 |
|---|---|
产品名称 |
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide |
分子式 |
C12H9ClFNO2S |
分子量 |
285.72 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H |
InChI 键 |
NLAAPDRBWPCVOH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F |
其他 CAS 编号 |
3798-82-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
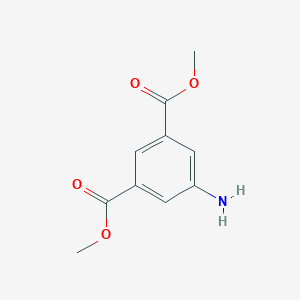
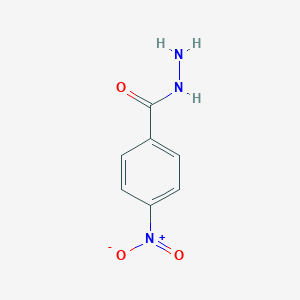
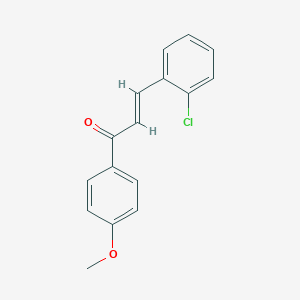
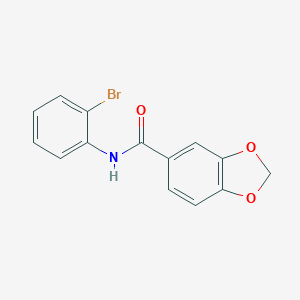
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
